Tetrahydrofuran-2-carboxylic acid, 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl ester
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Overview
Description
Tetrahydrofuran-2-carboxylic acid, 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl ester is a complex organic compound with a unique structure that combines elements of tetrahydrofuran and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofuran-2-carboxylic acid, 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl ester typically involves multiple steps. One common method includes the reaction of tetrahydrofuran-2-carboxylic acid with a quinoline derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-2-carboxylic acid, 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tetrahydrofuran-2-carboxylic acid, 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetrahydrofuran-2-carboxylic acid, 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-2-carboxylic acid: A simpler analog with similar reactivity.
Quinoline derivatives: Compounds with a quinoline core that exhibit similar biological activities.
Uniqueness
The uniqueness of tetrahydrofuran-2-carboxylic acid, 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl ester lies in its combined structure, which imparts distinct chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H19NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) oxolane-2-carboxylate |
InChI |
InChI=1S/C19H19NO5/c1-10-9-19(2,3)20-15-12(10)7-11(8-13(15)16(21)17(20)22)25-18(23)14-5-4-6-24-14/h7-9,14H,4-6H2,1-3H3 |
InChI Key |
BYEURHAWNCVIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4CCCO4)(C)C |
Origin of Product |
United States |
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